![molecular formula C17H20ClN3O B7680096 3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7680096.png)
3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide is a compound that belongs to the class of amide derivatives. It has been extensively studied for its potential therapeutic applications in various fields.
Mechanism of Action
The mechanism of action of 3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and physiological effects:
Studies have shown that 3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide can modulate the expression and activity of various enzymes and signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to downregulate the expression of certain pro-inflammatory cytokines. In addition, the compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide is its potential therapeutic applications in various fields. However, there are also some limitations associated with its use in lab experiments. For example, the compound may exhibit low solubility in certain solvents, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. In addition, further studies are needed to elucidate the mechanism of action of the compound and to identify its potential therapeutic targets in various diseases. Finally, more studies are needed to evaluate the safety and efficacy of the compound in vivo, which will be important for its eventual clinical translation.
Conclusion:
In conclusion, 3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide is a compound with potential therapeutic applications in various fields. Its anti-inflammatory and anti-cancer activities have been extensively studied, and its mechanism of action is currently under investigation. While there are some limitations associated with its use in lab experiments, there are several future directions for research on this compound, including the development of more efficient synthesis methods and the evaluation of its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide involves the reaction of 3-chloro-4-methylbenzylamine with pyridine-3-carboxaldehyde in the presence of propanoic acid and acetic anhydride. The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and acetic anhydride to obtain the final product.
Scientific Research Applications
3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. It has been shown to exhibit significant anti-inflammatory and anti-cancer activities in vitro and in vivo.
properties
IUPAC Name |
3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-13-4-5-14(9-16(13)18)10-20-8-6-17(22)21-12-15-3-2-7-19-11-15/h2-5,7,9,11,20H,6,8,10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFQDTOOOFTIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCC(=O)NCC2=CN=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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